molecular formula C12H11N3O3 B12330627 Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate CAS No. 827042-50-2

Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate

Cat. No.: B12330627
CAS No.: 827042-50-2
M. Wt: 245.23 g/mol
InChI Key: LPYAQZDGPJSFQG-UHFFFAOYSA-N
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Description

Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H11N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate typically involves the reaction of 3-aminophenol with pyrimidine-4-carboxylic acid derivatives under specific conditions. One common method includes the use of phosphorus oxychloride as a reagent to facilitate the reaction . The reaction is usually carried out under reflux conditions at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The compound’s ability to interact with various proteins and enzymes makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

827042-50-2

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-17-12(16)10-6-11(15-7-14-10)18-9-4-2-3-8(13)5-9/h2-7H,13H2,1H3

InChI Key

LPYAQZDGPJSFQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=N1)OC2=CC=CC(=C2)N

Origin of Product

United States

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